molecular formula C8H7ClF3NO2 B596838 5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine CAS No. 1280786-68-6

5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B596838
CAS No.: 1280786-68-6
M. Wt: 241.594
InChI Key: ZFEUGKLODVCOCF-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine (CAS 1280786-68-6) is a pyridine derivative featuring three distinct substituents:

  • Chloro at position 5,
  • Methoxy at position 2,
  • 2,2,2-Trifluoroethoxy at position 2.

This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing trifluoroethoxy group and chloro-methoxy substitution pattern, which enhance reactivity and metabolic stability .

Properties

IUPAC Name

5-chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO2/c1-14-7-6(2-5(9)3-13-7)15-4-8(10,11)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEUGKLODVCOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Cl)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682494
Record name 5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-68-6
Record name 5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine typically involves the reaction of 5-chloro-2-methoxypyridine with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets. The chloro and trifluoroethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The methoxy group can also contribute to the compound’s overall electronic properties, affecting its reactivity and stability .

Comparison with Similar Compounds

3-Chloro-2-(2,2,2-trifluoroethoxy)pyridine (CAS 1355068-59-5)

  • Substituents : Chloro (position 3), trifluoroethoxy (position 2).
  • Key Differences :
    • The absence of a methoxy group and differing substitution positions alter electronic properties.
    • Reduced steric hindrance compared to the target compound due to fewer substituents.
  • Applications: Serves as a precursor in organofluorine chemistry for drug discovery .

5-Chloro-4-(2,2-difluoroethoxy)pyridin-3-amine (CAS 1706447-76-8)

  • Substituents : Chloro (position 5), difluoroethoxy (position 4), amine (position 3).
  • Key Differences :
    • Difluoroethoxy vs. trifluoroethoxy reduces electron-withdrawing effects.
    • Amine group introduces hydrogen-bonding capability, enhancing solubility.
  • Applications : Explored in kinase inhibitor development due to its polar functional groups .

5-Chloro-2-(trifluoromethoxy)pyridine (CAS 1361836-39-6)

  • Substituents : Chloro (position 5), trifluoromethoxy (position 2).
  • Key Differences :
    • Trifluoromethoxy replaces both methoxy and trifluoroethoxy groups, simplifying substitution but altering electronic distribution.
    • Increased lipophilicity compared to the target compound.
  • Applications : Used in agrochemicals as a building block for herbicides .

2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (CAS 3853-88-1)

  • Substituents : Hydroxymethyl (position 2), methyl (position 3), trifluoroethoxy (position 4).
  • Key Differences :
    • Additional methyl and hydroxymethyl groups increase steric bulk and polarity.
    • Hydrochloride salt form enhances aqueous solubility.
  • Applications : Intermediate in proton pump inhibitor synthesis .

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine (CAS 128430-66-0)

  • Substituents : Chloromethyl (position 2), methyl (position 3), trifluoroethoxy (position 4).
  • Key Differences :
    • Chloromethyl group offers a reactive site for further functionalization.
    • Methyl group at position 3 may hinder metabolic oxidation.
  • Applications : Key intermediate in antifungal agent synthesis .

Structural and Functional Analysis

Table 1: Comparative Overview of Substituents and Properties

Compound (CAS) Substituents (Positions) Key Functional Groups Applications
1280786-68-6 (Target) 5-Cl, 2-OMe, 3-OCH₂CF₃ Trifluoroethoxy, Methoxy Pharmaceutical intermediates
1355068-59-5 3-Cl, 2-OCH₂CF₃ Trifluoroethoxy Organofluorine chemistry
1706447-76-8 5-Cl, 4-OCH₂CF₂, 3-NH₂ Difluoroethoxy, Amine Kinase inhibitors
1361836-39-6 5-Cl, 2-OCF₃ Trifluoromethoxy Agrochemicals
3853-88-1 2-CH₂OH, 3-Me, 4-OCH₂CF₃ (HCl salt) Hydroxymethyl, Trifluoroethoxy Proton pump inhibitors
128430-66-0 2-CH₂Cl, 3-Me, 4-OCH₂CF₃ Chloromethyl, Trifluoroethoxy Antifungal agents

Key Observations:

  • Electron-Withdrawing Effects : The trifluoroethoxy group in the target compound enhances electrophilicity at the pyridine ring, facilitating nucleophilic substitutions. Difluoroethoxy analogs (e.g., CAS 1706447-76-8) exhibit reduced electron withdrawal, affecting reaction kinetics .
  • Solubility and Bioavailability : Hydroxymethyl and amine derivatives (e.g., CAS 3853-88-1) show improved aqueous solubility, critical for oral drug formulations .
  • Synthetic Utility : Chloromethyl and chloromethyl-methyl variants (e.g., CAS 128430-66-0) provide reactive handles for cross-coupling reactions, enabling diverse derivatization .

Biological Activity

5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine is a heterocyclic organic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a chlorine atom, a methoxy group, and a trifluoroethoxy group. Its molecular formula is C8H7ClF3NO2C_8H_7ClF_3NO_2 with a molecular weight of 241.59 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in enzyme inhibition and receptor binding studies.

The trifluoroethoxy group enhances the lipophilicity and metabolic stability of the compound, making it suitable for various biological applications. The specific interactions of this compound with molecular targets are influenced by its substituents, which can participate in hydrogen bonding and hydrophobic interactions .

Antimicrobial Activity

Pyridine derivatives have been extensively studied for their antimicrobial properties. A related study demonstrated that pyridine compounds with similar substituents exhibited significant antimicrobial activity against various strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 2.18 to 3.08 µM . Although direct data on the antimicrobial efficacy of this compound is not available, its structural similarities suggest it may possess comparable activities.

Cytotoxicity Studies

In vitro studies on related compounds have shown remarkable cytotoxic effects against cancer cell lines. For instance, certain pyridine derivatives have demonstrated IC50 values lower than those of established chemotherapeutics in colorectal cancer models . While specific cytotoxicity data for this compound is lacking, the structural characteristics that enhance biological activity in similar compounds imply potential efficacy in cancer treatment.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) for pyridine derivatives suggests that the presence of halogen atoms and electron-donating groups such as methoxy significantly influences biological activity. The chlorine atom at the 5-position and the methoxy group at the 2-position are critical for enhancing lipophilicity and receptor binding affinity .

Synthesis

The synthesis of this compound typically involves reacting 5-chloro-2-methoxypyridine with 2,2,2-trifluoroethanol in the presence of a base like potassium carbonate. This method facilitates the introduction of the trifluoroethoxy group onto the pyridine ring.

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